6-(tert-Butyl)chroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)chroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a chroman ring system with a tert-butyl group at the 6th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)chroman-4-amine can be achieved through several synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, potassium carbonate, and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol derivatives. Substitution reactions can introduce various functional groups into the chroman ring system.
Scientific Research Applications
6-(tert-Butyl)chroman-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
6-(tert-Butyl)chroman-4-amine can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the tert-butyl and amine groups but shares the chroman ring system.
Chroman-4-ol: Contains a hydroxyl group instead of an amine group at the 4th position.
6-(tert-Butyl)chroman-4-ol: Similar structure but with a hydroxyl group instead of an amine group at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chroman derivatives.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
6-tert-butyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8,11H,6-7,14H2,1-3H3 |
InChI Key |
DDJDIGRZLPYWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.